2-(4-CHLOROPHENOXY)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a chlorophenoxy group, and a dimethylamino propyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.
Incorporation of the Dimethylamino Propyl Chain: This step involves the reaction of the intermediate with a dimethylamino propyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the chlorophenoxy moiety.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole ring and chlorophenoxy group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dimethylamino propyl chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: A simpler analog with a chlorophenoxy group, used as a plant growth regulator.
Benzothiazole: The core structure found in many biologically active compounds.
Dimethylaminopropylamine: A common amine used in the synthesis of various pharmaceuticals.
Uniqueness
2-(4-CHLOROPHENOXY)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications in research and industry, setting it apart from simpler analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2S.ClH/c1-15-12-16(2)21-19(13-15)24-22(29-21)26(11-5-10-25(3)4)20(27)14-28-18-8-6-17(23)7-9-18;/h6-9,12-13H,5,10-11,14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQOSEIXZNQGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)COC3=CC=C(C=C3)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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